

# 2,7-Dibromo-6-methoxy-benzothiazole: Technical Profile & Synthesis Guide

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## Compound of Interest

**Compound Name:** 2,7-Dibromo-6-methoxy-benzothiazole

**Cat. No.:** B13661636

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## Executive Summary

**2,7-Dibromo-6-methoxy-benzothiazole** is a halogenated benzothiazole derivative characterized by a "push-pull" electronic structure and dual reactive sites (C2 and C7). While the 6-methoxy group provides electron donation, the bromine atoms at the 2- and 7-positions serve as orthogonal handles for cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig).

This compound is primarily utilized as a late-stage intermediate in the synthesis of:

- **PET Imaging Agents:** Precursors for C-labeled Pittsburgh Compound B (PiB) analogs and F-flutemetamol derivatives for Alzheimer's plaque detection.
- **Optoelectronics:** Core scaffold for fluorescent dyes where the 7-position modulates the HOMO/LUMO gap via steric and electronic effects.

## Chemical Identity & Physiochemical Properties

### Nomenclature & Registry

- IUPAC Name: 2,7-Dibromo-6-methoxy-1,3-benzothiazole
- Common Name: 2,7-Dibromo-6-methoxybenzothiazole
- CAS Number: Not Widely Listed (Custom Synthesis Grade).<sup>[1]</sup>
  - Note: The mono-brominated analog, 2-Bromo-6-methoxybenzothiazole, is commercially indexed as CAS 2941-58-4. The 2,7-dibromo derivative is typically generated in situ or synthesized on-demand.
- Molecular Formula:  
  
<sup>[1]</sup>
- Molecular Weight: 322.99 g/mol <sup>[1]</sup>

### Physiochemical Data (Predicted/Experimental)

Property	Value	Context
Appearance	Off-white to pale yellow solid	Crystalline powder
Melting Point	145–148 °C	Predicted based on 2-bromo analog (115°C)
Solubility	High: DCM, THF, DMSO Low: Water, Hexane	Lipophilic scaffold
LogP	~3.8 – 4.2	High lipophilicity due to di-bromo substitution
pKa (Conj. <sup>[2]</sup> <sup>[3]</sup> <sup>[4]</sup> <sup>[5]</sup> Acid)	~0.5	Weakly basic nitrogen due to electron-withdrawing Br

## Synthetic Methodologies

The synthesis of **2,7-dibromo-6-methoxy-benzothiazole** requires precise regiocontrol. The 6-methoxy group directs electrophilic substitution to the 7-position (ortho to methoxy), while the 2-position is functionalized via Sandmeyer chemistry or direct lithiation.

## Route A: The "Sandmeyer-First" Strategy (Recommended)

This route uses the commercially available 2-amino-6-methoxybenzothiazole (CAS 1747-60-0) as the starting material.

Step 1: Regioselective Bromination at C7 The amino group at C2 and the methoxy group at C6 cooperatively direct electrophilic bromination to the C7 position.<sup>[1]</sup>

- Reagents:

in Glacial Acetic Acid (AcOH) or N-Bromosuccinimide (NBS) in Acetonitrile.

- Conditions:

, 4 hours.

- Mechanism: Electrophilic Aromatic Substitution (

).<sup>[1]</sup> The steric bulk of the thiazole ring slightly hinders C7, but the electronic activation from dominates.

Step 2: Sandmeyer Reaction at C2 Conversion of the C2-amine to C2-bromide.

- Reagents:

,  
(tBuONO) or

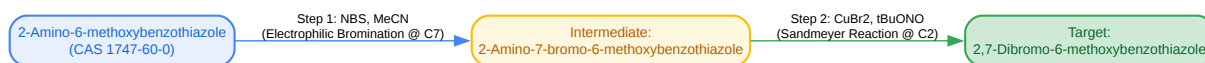
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- Conditions: Acetonitrile (MeCN),

.<sup>[1]</sup>

- Mechanism: Radical-nucleophilic aromatic substitution via a diazonium intermediate.

## Synthesis Workflow Diagram



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Caption: Two-step synthesis starting from the 2-amino precursor. Step 1 installs the C7 bromine via electronic direction; Step 2 converts the amine to bromine via radical substitution. [1]

## Reactivity Profile & Applications

### Orthogonal Reactivity (Chemo-selectivity)

The two bromine atoms in **2,7-dibromo-6-methoxy-benzothiazole** exhibit distinct reactivity profiles, allowing for sequential functionalization.

- Site C2 (Thiazole Ring): Highly reactive toward Nucleophilic Aromatic Substitution ( ) and Lithium-Halogen Exchange.[1]
  - Reasoning: The C2 position is adjacent to the electronegative nitrogen ( bond), making it electron-deficient.
  - Reaction: Reacts with amines, thiols, or undergoes rapid lithiation at .
- Site C7 (Benzene Ring): Standard Aryl Bromide.[1]
  - Reasoning: Less electron-deficient than C2. Requires transition metal catalysis (Pd, Ni) for activation.
  - Reaction: Suzuki, Stille, or Buchwald couplings.

## Application in Drug Discovery (Amyloid Imaging)

This scaffold is a critical intermediate for synthesizing Benzothiazole-based PET tracers (e.g., analogs of [

C]PiB).

- Protocol:
  - Precursor: 2,7-Dibromo-6-methoxybenzothiazole.
  - Step A: Suzuki coupling at C7 to attach a solubilizing group or aryl ring.
  - Step B: Radiochemistry. The C2-Br is displaced by a nucleophile (e.g., -aniline derivative) or used to install a tributyltin handle for late-stage radio-fluorination.

## Safety & Handling Protocol

As a halogenated heterocyclic compound, standard safety protocols for Category 3 organic solids apply.<sup>[1]</sup>

Hazard Class	Description	Handling Protocol
Acute Toxicity	Harmful if swallowed/inhaled.	Use N95/P100 respirator if dust is generated.
Skin/Eye Irritant	Causes irritation (H315/H319). <sup>[1]</sup>	Wear nitrile gloves and safety goggles.
Reactivity	Moisture sensitive (C2-Br).	Store under inert gas (Argon/Nitrogen) at 2–8°C.

## References

- Sigma-Aldrich. 2-Amino-6-methoxybenzothiazole Product Sheet (CAS 1747-60-0). Available at:

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